molecular formula C6H11N3 B13566888 1,4,5-Trimethyl-1H-imidazol-2-amine

1,4,5-Trimethyl-1H-imidazol-2-amine

Cat. No.: B13566888
M. Wt: 125.17 g/mol
InChI Key: CBCIYKBGCGRWLR-UHFFFAOYSA-N
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Description

1,4,5-Trimethyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-Trimethyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with ammonium acetate and aldehydes in the presence of a catalyst. This reaction can be carried out under solvent-free conditions or using a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These methods may involve the use of microwave-assisted synthesis or catalytic processes to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trimethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .

Scientific Research Applications

1,4,5-Trimethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5-Trimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-imidazol-2-amine: Similar structure but with two methyl groups.

    1,4-Dimethyl-1H-imidazol-2-amine: Another similar compound with different methyl group positions.

    2-Methyl-1H-imidazol-4-amine: A related compound with a single methyl group.

Uniqueness

1,4,5-Trimethyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1,4,5-trimethylimidazol-2-amine

InChI

InChI=1S/C6H11N3/c1-4-5(2)9(3)6(7)8-4/h1-3H3,(H2,7,8)

InChI Key

CBCIYKBGCGRWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)N)C)C

Origin of Product

United States

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